molecular formula C26H24N4O4S B2371877 N-(4-ethoxyphenyl)-2-((4-oxo-3-(2-phenylacetamido)-3,4-dihydroquinazolin-2-yl)thio)acetamide CAS No. 443353-99-9

N-(4-ethoxyphenyl)-2-((4-oxo-3-(2-phenylacetamido)-3,4-dihydroquinazolin-2-yl)thio)acetamide

Cat. No. B2371877
CAS RN: 443353-99-9
M. Wt: 488.56
InChI Key: RLBGQPOAGOZNKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethoxyphenyl)-2-((4-oxo-3-(2-phenylacetamido)-3,4-dihydroquinazolin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C26H24N4O4S and its molecular weight is 488.56. The purity is usually 95%.
BenchChem offers high-quality N-(4-ethoxyphenyl)-2-((4-oxo-3-(2-phenylacetamido)-3,4-dihydroquinazolin-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-ethoxyphenyl)-2-((4-oxo-3-(2-phenylacetamido)-3,4-dihydroquinazolin-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Analgesic and Anti-Inflammatory Activities

  • Design and Synthesis for Analgesic and Anti-Inflammatory Activities : A study by Alagarsamy et al. (2015) involved the synthesis of novel 2-(substituted)-N-(4-oxo-2-phenylquinazolin-3(3H)-yl)acetamides to investigate their analgesic, anti-inflammatory, and ulcerogenic index activities. One compound, 2-(ethylamino)-N-(4-oxo-2-phenylquinazolin-3(3H)-yl)acetamide, showed potent analgesic and anti-inflammatory activities and had a lower ulcerogenic potential compared to aspirin (Alagarsamy, Solomon, Sulthana, Vijay, & Narendhar, 2015).

  • Synthesis and Evaluation of Thioxoquinazolinone Derivatives : Rajasekaran et al. (2011) synthesized a series of 3-substituted-2-thioxoquinazolin-4(3H)-one derivatives and evaluated them for anti-inflammatory and analgesic activity. Among these, several compounds showed significant anti-inflammatory and analgesic activities (Rajasekaran, Rajamanickam, & Darlinquine, 2011).

Antimicrobial Activities

  • Synthesis and Characterization as Potential Antimicrobial Agents : Desai et al. (2007) synthesized new quinazoline derivatives and screened them for their antibacterial and antifungal activities against various organisms such as Escherichia coli, Staphylococcus aureus, and Candida albicans (Desai, Shihora, & Moradia, 2007).

  • Antibacterial Activity of Pyridinyl/Quinazolinyl/Triazoles : Singh et al. (2010) prepared a series of triazole derivatives containing a quinazolinyl moiety and tested them for their antibacterial activity, demonstrating effectiveness against bacteria such as S. aureus and E. coli (Singh, Kaur, Kumar, Kumar, & Kumar, 2010).

Anticancer and Antituberculosis Activities

  • Synthesis and Evaluation for Anticancer Activity : A study by Riadi et al. (2021) reported on the synthesis of a new derivative, which showed potent cytotoxic activity against various cancer cell lines and significant inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, indicating potential as an anti-cancer agent (Riadi, Alamri, Geesi, Anouar, Ouerghi, Alabbas, Alossaimi, Altharawi, Dehbi, & Alqahtani, 2021).

  • Synthesis and Anti-tuberculosis Activity : Bai et al. (2011) conducted a study involving the synthesis of quinolinyl acetamide derivatives and their evaluation for anti-tuberculosis activity, showing effectiveness against tuberculosis (Bai, Wang, Chen, Yuan, Xu, & Sun, 2011).

properties

IUPAC Name

N-[2-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-2-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4O4S/c1-2-34-20-14-12-19(13-15-20)27-24(32)17-35-26-28-22-11-7-6-10-21(22)25(33)30(26)29-23(31)16-18-8-4-3-5-9-18/h3-15H,2,16-17H2,1H3,(H,27,32)(H,29,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLBGQPOAGOZNKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2NC(=O)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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